Xmu-MP-3

Description

Propriétés

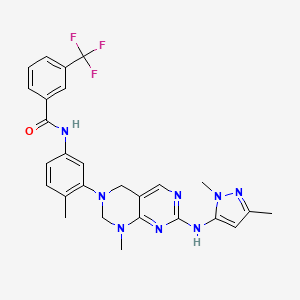

Formule moléculaire |

C27H27F3N8O |

|---|---|

Poids moléculaire |

536.6 g/mol |

Nom IUPAC |

N-[3-[2-[(2,5-dimethylpyrazol-3-yl)amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C27H27F3N8O/c1-16-8-9-21(32-25(39)18-6-5-7-20(11-18)27(28,29)30)12-22(16)38-14-19-13-31-26(34-24(19)36(3)15-38)33-23-10-17(2)35-37(23)4/h5-13H,14-15H2,1-4H3,(H,32,39)(H,31,33,34) |

Clé InChI |

MCEWMWAJAOMTBE-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

XMU-MP-3 |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of Xmu-MP-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Xmu-MP-3, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). This document provides a comprehensive overview of its molecular interactions, downstream signaling effects, and cellular consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: Non-Covalent Inhibition of BTK

This compound functions as a reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] Unlike covalent BTK inhibitors such as ibrutinib, which form a permanent bond with a cysteine residue (C481) in the active site of BTK, this compound does not rely on this interaction.[2][3] This distinction is crucial, as it allows this compound to effectively inhibit both wild-type BTK and the common ibrutinib-resistant C481S mutant.[1][2][4]

The inhibitory activity of this compound is highly potent, with a half-maximal inhibitory concentration (IC50) of 10.7 nM against wild-type BTK in biochemical assays.[1][2] Its efficacy against the ibrutinib-resistant BTK C481S mutant is also significant, demonstrating its potential to overcome acquired resistance in clinical settings.[4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various assays and cell lines.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Wild-Type BTK | HTRF-format biochemical assay | 10.7 | [2] |

| BTK-transformed Ba/F3 cells | Cell Proliferation (MTS) | 11.4 | [1][2] |

| BTK (C481S)-transformed Ba/F3 cells | Cell Proliferation (MTS) | 182.3 | |

| Parental Ba/F3 cells | Cell Proliferation (MTS) | > 10,000 | [2] |

| JeKo-1 (Mantle Cell Lymphoma) | Cell Proliferation (MTS) | 326.6 - 327 | [1][2] |

| Ramos (Burkitt's Lymphoma) | Cell Proliferation (MTS) | 685.6 - 686 | [1][2] |

| NALM-6 (B-cell Precursor Leukemia) | Cell Proliferation (MTS) | 1065 | [1][2] |

| HeLa (BTK-negative) | Cell Proliferation (MTS) | 6674 | [2] |

Impact on Downstream Signaling Pathways

By inhibiting BTK, this compound effectively blocks the downstream signaling cascade that is crucial for B-cell proliferation, survival, and differentiation. This is primarily achieved through the inhibition of BTK's kinase activity, which prevents the phosphorylation and activation of its substrates.

Inhibition of BTK Autophosphorylation

This compound inhibits both the auto- and trans-phosphorylation of BTK at key tyrosine residues, Y223 and Y551, in a dose-dependent manner.[1] This is a direct indicator of its on-target engagement and inhibition of BTK's catalytic function.

Blockade of PLCγ2 Activation

A critical downstream effector of BTK is Phospholipase C gamma 2 (PLCγ2). BTK-mediated phosphorylation of PLCγ2 at tyrosines 759 and 1217 is essential for its activation and the subsequent propagation of the BCR signal. This compound has been shown to block the phosphorylation of PLCγ2 at these sites.[1]

Attenuation of Pro-Survival Signaling Pathways

The inhibitory effects of this compound extend to several pro-survival signaling pathways that are downstream of BTK and PLCγ2. This includes the blockade of phosphorylation and activation of:

The following diagram illustrates the primary signaling pathway inhibited by this compound.

Caption: this compound inhibits BTK, blocking downstream signaling pathways.

Cellular Consequences of BTK Inhibition by this compound

The blockade of BTK-mediated signaling by this compound translates into significant anti-proliferative and pro-apoptotic effects in malignant B-cells.

-

Inhibition of Cell Proliferation: As detailed in Table 1, this compound potently inhibits the proliferation of various B-cell malignancy cell lines.[1][2]

-

Induction of Apoptosis: this compound has been shown to significantly induce apoptosis in BTK-transformed Ba/F3 cells.[1]

-

Cell Cycle Arrest: In JeKo-1 cells, treatment with this compound leads to cell cycle arrest at the G2 phase.[1]

-

Inhibition of Colony Formation: this compound also demonstrates the ability to significantly inhibit colony formation, for instance in NALM-6 cells.[1]

The following diagram illustrates the experimental workflow for assessing the cellular effects of this compound.

Caption: Workflow for evaluating the cellular effects of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability (MTS) Assay

-

Cell Seeding: Seed BTK-transformed Ba/F3 cells, JeKo-1, Ramos, or NALM-6 cells in 96-well plates at a density of 2 x 10⁴ cells per well.

-

Compound Treatment: Expose the cells to a dose range of this compound for 48 hours. A vehicle control (e.g., DMSO) should be included.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified atmosphere.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using a non-linear regression model.

Western Blot Analysis

-

Cell Lysis: Treat BTK-transformed Ba/F3 cells with the desired concentrations of this compound for 4 hours. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BTK, phospho-BTK (Y223 and Y551), PLCγ2, phospho-PLCγ2 (Y759 and Y1217), STAT3, phospho-STAT3 (Y705), STAT5, phospho-STAT5 (Y694), NF-κB, and phospho-NF-κB (S536) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis (Annexin V) Assay

-

Cell Treatment: Treat BTK-transformed Ba/F3 cells with the indicated doses of this compound for 24 hours.

-

Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a potent, non-covalent inhibitor of BTK that effectively targets both wild-type and the ibrutinib-resistant C481S mutant of the enzyme. Its mechanism of action involves the direct inhibition of BTK's kinase activity, leading to the suppression of key downstream signaling pathways crucial for B-cell survival and proliferation, including the PLCγ2, STAT, and NF-κB pathways. This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of proliferation in malignant B-cells. The detailed understanding of its mechanism of action provides a strong rationale for its further development as a therapeutic agent for B-cell malignancies, particularly in the context of acquired resistance to covalent BTK inhibitors.

References

Xmu-MP-3: A Technical Overview of a Novel Non-Covalent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Xmu-MP-3, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound has emerged as a promising therapeutic candidate, particularly for B-cell malignancies that have developed resistance to covalent BTK inhibitors like ibrutinib. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling. It is a key component of the B-cell receptor (BCR) signaling pathway, making it a critical therapeutic target in various B-cell malignancies. While covalent BTK inhibitors have shown significant clinical efficacy, the emergence of resistance, most commonly through mutations at the Cysteine 481 (C481S) residue, has necessitated the development of novel inhibitory mechanisms.[1][2]

This compound is a low-molecular-weight, non-covalent BTK inhibitor that has demonstrated the ability to overcome this common resistance mechanism.[1][2] By not relying on a covalent bond with C481, this compound maintains inhibitory activity against both wild-type (WT) and C481S-mutant BTK.[1]

Mechanism of Action

This compound functions as a reversible, non-covalent inhibitor of BTK.[1] Structural and computational modeling studies have indicated that this compound exhibits a typical Type-II inhibitor binding mode.[2] This means it preferentially binds to the inactive "DFG-out" conformation of the kinase, a feature that can contribute to its selectivity.[2] This binding mode allows it to effectively inhibit the kinase's activity without forming a permanent bond, rendering the C481S mutation ineffectual as a resistance mechanism.

Quantitative Data

The following tables summarize the key quantitative data for this compound from published preclinical studies.

Table 1: In Vitro Biochemical and Cellular Potency of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Wild-Type BTK | Biochemical Assay | 10.7 | [1] |

| BTK C481S Mutant | Cellular Assay | 17 | [1] |

| BTK-transformed Ba/F3 | Cell Proliferation | 11.4 | |

| JeKo-1 (Mantle Cell Lymphoma) | Cell Proliferation | 326.6 | |

| Ramos (Burkitt's Lymphoma) | Cell Proliferation | 685.6 | |

| NALM-6 (B-cell Precursor Leukemia) | Cell Proliferation | 1065 | |

| BTK T474M-transformed Ba/F3 | Cell Proliferation | 2815 |

Note: At present, comprehensive public data on the kinase selectivity profile against a broad panel, detailed pharmacokinetic parameters (e.g., half-life, bioavailability), and binding kinetics (kon, koff, residence time) for this compound are not available in the cited literature.

Key Signaling Pathways and Experimental Workflows

BTK Signaling Pathway Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the BTK-mediated signaling cascade. Upon activation of the B-cell receptor, BTK phosphorylates and activates downstream targets, leading to cell proliferation and survival. This compound blocks this process.

References

Investigating the binding mode of Xmu-MP-3 to BTK C481S.

An In-Depth Technical Guide to the Binding Mode of Xmu-MP-3 with the Ibrutinib-Resistant BTK C481S Mutant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding mechanism of this compound, a potent non-covalent inhibitor of Bruton's tyrosine kinase (BTK), with a particular focus on its efficacy against the ibrutinib-resistant C481S mutant. This document outlines quantitative binding data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

This compound demonstrates potent inhibitory activity against both wild-type (WT) BTK and the clinically significant C481S mutant, which confers resistance to the covalent inhibitor ibrutinib. The following tables summarize the key quantitative data gathered from in vitro and cellular assays.

Table 1: In Vitro Enzymatic Inhibition of BTK by this compound

| Target | IC50 (nM) | ATP Concentration | Assay Format |

| BTK WT | 10.7 | 10 µM | HTRF |

| BTK C481S | 17.0 | 10 µM | Not Specified |

Data sourced from references[1][2].

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | Target Expressed | IC50 (nM) |

| BTK-transformed Ba/F3 | Wild-type BTK | 11.4 |

| BTK (C481S)-transformed Ba/F3 | BTK C481S | Not explicitly quantified in the same manner, but potent inhibition was demonstrated. |

| JeKo-1 (Mantle Cell Lymphoma) | Endogenous BTK | 326.6 |

| Ramos (Burkitt's Lymphoma) | Endogenous BTK | 685.6 |

| NALM-6 (B-cell Precursor Leukemia) | Endogenous BTK | 1065 |

Data sourced from reference[3].

Binding Mode and Mechanism of Action

This compound is characterized as a non-covalent, Type-II inhibitor of BTK[1]. Unlike covalent inhibitors such as ibrutinib, which form an irreversible bond with Cysteine 481, this compound's mechanism does not depend on this residue, allowing it to effectively inhibit the C481S mutant[1][4].

Molecular modeling studies indicate that this compound binds to the ATP-binding pocket of BTK in its DFG-out (inactive) conformation. This interaction is stabilized by hydrogen bonds with the hinge region residue Met477[1]. Further analysis suggests interactions with residues E445 and S538 contribute to its binding[4]. This binding mode prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and inhibitory effects of this compound on BTK and the C481S mutant.

Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay

This biochemical assay was utilized to determine the in vitro inhibitory potency of this compound against wild-type BTK.

-

Reaction Components : Recombinant BTK enzyme, a biotinylated peptide substrate, and ATP are combined in a kinase reaction buffer.

-

Inhibitor Addition : this compound is added at varying concentrations.

-

Incubation : The reaction mixture is incubated to allow for kinase activity (phosphorylation of the substrate).

-

Detection : A europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 are added.

-

Signal Measurement : If the substrate is phosphorylated, the antibody binds, bringing the europium and streptavidin into close proximity and generating a FRET signal. The signal is measured at 665 nm and 620 nm. The IC50 value is calculated from the dose-response curve of inhibition.

Cell Viability (MTS) Assay

This assay was employed to assess the effect of this compound on the proliferation of various B-cell malignancy cell lines.

-

Cell Plating : Cells, such as BTK-transformed Ba/F3 or human malignant B-cells (JeKo-1, Ramos, NALM-6), are seeded in 96-well plates[1].

-

Compound Treatment : Cells are exposed to a range of concentrations of this compound for a specified duration (e.g., 48 hours)[4].

-

MTS Reagent Addition : The MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is added to each well.

-

Incubation : The plates are incubated to allow viable cells to convert the MTS reagent into a formazan product.

-

Absorbance Reading : The absorbance of the formazan product is measured, which is directly proportional to the number of viable cells.

-

Data Analysis : IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of BTK Signaling

This technique was used to investigate the impact of this compound on the phosphorylation status of BTK and its downstream signaling proteins.

-

Cell Lysis : BTK-transformed Ba/F3 cells or other relevant cell lines are treated with this compound or a vehicle control (DMSO) for a designated time. The cells are then lysed to extract total cellular proteins.

-

Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated BTK (p-BTK Y223, p-BTK Y551), total BTK, phosphorylated PLCγ2 (p-PLCγ2 Y1217), and total PLCγ2[1][4].

-

Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate. The resulting signal is captured, and band intensities are quantified to determine the relative levels of protein phosphorylation.

In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy of this compound against the BTK C481S mutant, a mouse xenograft model was utilized[1].

-

Cell Implantation : BTK(C481S)-transformed Ba/F3 cells are subcutaneously injected into immunodeficient mice (e.g., Nu/nu BALB/c)[1].

-

Tumor Growth : Tumors are allowed to grow to a palpable size.

-

Drug Administration : Mice are randomized into treatment groups and administered this compound, ibrutinib (as a control), or a vehicle solution daily for a specified period (e.g., 14 days)[1].

-

Monitoring : Tumor volume and mouse body weight are measured regularly throughout the study.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the BTK signaling pathway, the mechanism of ibrutinib resistance, and the experimental workflow for evaluating this compound.

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

References

Xmu-MP-3: A Technical Guide to its Role in B-cell Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Xmu-MP-3, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-cells. Dysregulation of this pathway is a hallmark of various B-cell malignancies. This document details the mechanism of action of this compound, presents key quantitative data on its inhibitory activity, and provides detailed protocols for essential experiments to evaluate its effects. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's function and its investigation.

Introduction to this compound and B-cell Receptor (BCR) Signaling

The B-cell receptor (BCR) signaling pathway is integral to the pathogenesis of numerous B-cell malignancies.[1] Upon antigen binding, the BCR initiates a signaling cascade that is crucial for B-cell development, activation, and survival. A key mediator in this pathway is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec kinase family.[2] The constitutive activation of the BCR signaling pathway is a primary driver of disease progression in various B-cell lymphomas.[1]

This compound is a potent, non-covalent inhibitor of BTK.[2] Unlike covalent inhibitors such as ibrutinib, which form a permanent bond with a cysteine residue (C481) in the active site of BTK, this compound binds reversibly. This property allows it to effectively inhibit both wild-type BTK and the common ibrutinib-resistant C481S mutant, making it a promising therapeutic candidate for relapsed or refractory B-cell malignancies.[1][2] This guide will explore the specifics of its interaction with the BCR pathway.

Mechanism of Action of this compound

This compound exerts its pharmacological effects by directly inhibiting the kinase activity of BTK.[2] By binding to the active site of BTK, this compound prevents the auto- and trans-phosphorylation of key tyrosine residues (Y223 and Y551) that are essential for its activation.[2] The inhibition of BTK activity by this compound disrupts the downstream signaling cascade, leading to the suppression of key effector molecules.

Specifically, this compound has been shown to block the phosphorylation of Phospholipase Cγ2 (PLCγ2) at tyrosine residues Y759 and Y1217.[2] PLCγ2 is a direct substrate of BTK, and its activation is a critical step in propagating the BCR signal. The inhibition of PLCγ2 phosphorylation, in turn, affects downstream signaling pathways, including the activation of STAT3, STAT5, and NF-κB, and also impacts the mTOR signaling pathway through S6K.[2] Ultimately, the blockade of these pro-survival signaling pathways by this compound leads to cell cycle arrest, primarily at the G2 phase, and the induction of apoptosis in malignant B-cells.[2]

References

Xmu-MP-3: A Technical Whitepaper on its Chemical Attributes and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmu-MP-3 is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Notably, it details the molecule's efficacy against the ibrutinib-resistant C481S mutant of BTK, a significant challenge in the treatment of B-cell malignancies. This guide will cover the signaling pathways modulated by this compound, summarize key experimental findings, and present detailed methodologies for the cited experiments.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a pyrazolo[3,4-d]pyrimidine core. Its systematic IUPAC name is N-(3-(7-((1,3-dimethyl-1H-pyrazol-5-yl)amino)-1-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide[1][2].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(3-(7-((1,3-dimethyl-1H-pyrazol-5-yl)amino)-1-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide | [1][2] |

| CAS Number | 839707-37-8 | [2] |

| Molecular Formula | C27H27F3N8O | |

| Molecular Weight | 536.56 g/mol |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has been described. These syntheses often involve the construction of the core heterocyclic ring system followed by the addition of various substituent groups. The synthesis of the specific pyrazolopyrimidine core of this compound likely involves a multi-step reaction sequence. General methodologies for the synthesis of similar compounds often start from substituted pyrazole precursors which are then reacted with appropriate reagents to form the fused pyrimidine ring.

Mechanism of Action and Signaling Pathway

This compound functions as a potent, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival[3][4][5]. In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth.

This compound exerts its therapeutic effect by binding to BTK and inhibiting its kinase activity. This action blocks the downstream signaling cascade, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis[3]. A key feature of this compound is its ability to inhibit the ibrutinib-resistant C481S mutant of BTK[3][4][6]. Ibrutinib, a covalent BTK inhibitor, relies on binding to the cysteine residue at position 481. The C481S mutation, where cysteine is replaced by serine, prevents this covalent binding, leading to drug resistance. As a non-covalent inhibitor, this compound's binding is not dependent on this specific cysteine residue, allowing it to overcome this common resistance mechanism.

The inhibition of BTK by this compound leads to the downregulation of several downstream signaling molecules. This includes the inhibition of autophosphorylation of BTK at tyrosine residues Y223 and Y551, and the phosphorylation of its substrate, phospholipase Cγ2 (PLCγ2), at Y759 and Y1217[3][6]. Furthermore, this compound has been shown to block the phosphorylation of other important signaling proteins such as STAT3, STAT5, NF-κB, and S6K[3].

Key Experiments and Data

The efficacy of this compound has been evaluated through a series of in vitro and in vivo experiments. These studies have consistently demonstrated its potent inhibitory activity against both wild-type and mutant BTK.

In Vitro Efficacy

Cell Viability Assays: this compound has been shown to inhibit the proliferation of various B-cell lymphoma cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Table 2: In Vitro Activity of this compound against B-cell Lines

| Cell Line | Description | IC50 (nM) | Reference |

| BTK-transformed Ba/F3 | Mouse pro-B cells engineered to express BTK | 11.4 | [3] |

| BTK(C481S)-transformed Ba/F3 | Ba/F3 cells expressing the ibrutinib-resistant BTK mutant | 17 | [6] |

| JeKo-1 | Mantle cell lymphoma | 326.6 | [3] |

| Ramos | Burkitt's lymphoma | 685.6 | [3] |

| NALM-6 | B-cell precursor leukemia | 1065 | [3] |

Experimental Protocol: Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed BTK-transformed Ba/F3 cells or human malignant B-cells (JeKo-1, Ramos, NALM-6) into 96-well plates at a density of 2 x 10⁴ cells per well.

-

Compound Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48 hours.

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plates for a specified time to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values using a dose-response curve.[6]

Colony Formation Assay: this compound has also been demonstrated to significantly inhibit the colony-forming ability of malignant B-cells, indicating its effect on long-term cell survival and proliferation[3].

Western Blot Analysis of BTK Signaling: To confirm the mechanism of action, western blot analyses were performed to assess the phosphorylation status of key proteins in the BTK signaling pathway.

Experimental Protocol: Western Blotting

-

Cell Lysis: Treat BTK-transformed Ba/F3 cells with either DMSO or varying concentrations of this compound for 4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total BTK, phospho-BTK (Y223 and Y551), total PLCγ2, and phospho-PLCγ2 (Y759 and Y1217) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[6]

In Vivo Efficacy

In vivo studies using tumor xenograft models in immunodeficient mice have demonstrated the therapeutic potential of this compound. Administration of this compound led to a significant reduction in tumor growth in mice bearing tumors derived from both wild-type and BTK(C481S) mutant B-cell lymphoma cells[4].

Experimental Protocol: Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject BTK-transformed Ba/F3, Ramos, or BTK(C481S)-transformed Ba/F3 cells into the flanks of Nu/nu BALB/c mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting) to assess the in vivo efficacy of this compound.[4]

Conclusion

This compound is a promising novel, non-covalent BTK inhibitor with potent activity against both wild-type BTK and the clinically significant ibrutinib-resistant C481S mutant. Its mechanism of action involves the direct inhibition of BTK kinase activity, leading to the suppression of the B-cell receptor signaling pathway and subsequent induction of apoptosis in malignant B-cells. The preclinical data strongly support the further development of this compound as a potential therapeutic agent for B-cell malignancies, particularly in patients who have developed resistance to covalent BTK inhibitors. Further investigation into its detailed synthesis, pharmacokinetic and pharmacodynamic properties, and long-term safety profile is warranted.

References

- 1. N-(3-(7-(1,3-dimethyl-1H-pyrazol-5-ylamino)-1-methyl-2-oxo… [cymitquimica.com]

- 2. N-(3-(7-(1,3-dimethyl-1H-pyrazol-5-ylamino)-1-methyl-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidin-3(4H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide | 839707-37-8 [amp.chemicalbook.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Early Discovery and Development of Xmu-MP-3: A Non-Covalent BTK Inhibitor for B-cell Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a clinically validated target in the treatment of various B-cell malignancies. The advent of covalent BTK inhibitors has transformed the therapeutic landscape; however, the emergence of resistance, often through mutations at the covalent binding site, necessitates the development of novel inhibitory mechanisms. This technical guide details the early discovery and preclinical development of Xmu-MP-3, a potent and selective, non-covalent BTK inhibitor. We consolidate the available in vitro and in vivo data, outlining its mechanism of action, anti-proliferative effects against a panel of B-cell malignancy cell lines, and its efficacy in overcoming ibrutinib resistance. This document serves as a comprehensive resource, providing structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction: The Rationale for a Non-Covalent BTK Inhibitor

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in B-cell development, differentiation, and signaling.[1][2] As a critical component of the B-cell receptor (BCR) signaling pathway, BTK activation triggers a cascade of downstream events that promote cell proliferation and survival. Its constitutive activation is a hallmark of numerous B-cell malignancies, making it a prime therapeutic target.[1][2]

The first generation of BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with a cysteine residue (C481) in the active site of BTK. While highly effective, a primary mechanism of acquired resistance to these agents is a mutation at this C481 residue, most commonly C481S, which prevents covalent binding and renders the inhibitor ineffective. This clinical challenge has spurred the development of non-covalent BTK inhibitors that do not rely on this interaction for their inhibitory activity. This compound has emerged as a promising non-covalent inhibitor, demonstrating potent activity against both wild-type and C481S-mutant BTK.[1][2]

Discovery and Synthesis of this compound

This compound was identified and developed through a process of medicinal chemistry optimization based on a lead scaffold.[3] While the specific details of the synthesis are not extensively published, the development involved iterative modifications to enhance potency and selectivity for BTK. This targeted approach led to the identification of this compound as a potent inhibitor of BTK-transformed Ba/F3 cell proliferation with an IC50 of 11.4 nM, while showing minimal effects on the parental Ba/F3 cells (IC50 > 10,000 nM), indicating a favorable selectivity window.[3]

In Vitro Characterization of this compound

Kinase Inhibitory Activity

Biochemical assays have confirmed the potent inhibitory effect of this compound on BTK enzymatic activity.

| Assay Type | Target | IC50 (nM) |

| HTRF-format biochemical assay | BTK | 10.7[3] |

Anti-proliferative Activity in B-cell Malignancy Cell Lines

This compound has demonstrated broad anti-proliferative activity across a range of B-cell malignancy cell lines, including those derived from mantle cell lymphoma (MCL), Burkitt lymphoma, and acute lymphoblastic leukemia (ALL).

| Cell Line | Disease Type | IC50 (nM) |

| BTK-transformed Ba/F3 | - | 11.4[1][3] |

| JeKo-1 | Mantle Cell Lymphoma | 326.6[1][2] |

| Ramos | Burkitt Lymphoma | 685.6[1] |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 1065[1] |

| BTK (T474M)-transformed Ba/F3 | - | 2815[1] |

Overcoming Ibrutinib Resistance

A key feature of this compound is its ability to inhibit the ibrutinib-resistant C481S mutant of BTK, highlighting its potential in a clinically relevant resistance setting.[1][2]

Mechanism of Action

Inhibition of BTK Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the BTK-mediated signaling cascade. This has been demonstrated through the dose-dependent inhibition of both auto- and trans-phosphorylation of BTK at key tyrosine residues (Y223 and Y551).[1][2][3] Downstream of BTK, this compound blocks the phosphorylation of critical signaling effectors, including:

Induction of Apoptosis and Cell Cycle Arrest

Consistent with its inhibition of pro-survival signaling, this compound induces apoptosis in B-cell malignancy cells.[1][2][3] In JeKo-1 cells, treatment with this compound leads to cell cycle arrest at the G2 phase.[1][2] Furthermore, this compound has been shown to significantly inhibit colony formation in NALM-6 cells.[1]

In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in preclinical xenograft models of B-cell malignancies. In a mantle cell lymphoma xenograft model using JeKo-1 cells, this compound demonstrated promising efficacy. While detailed quantitative data on tumor growth inhibition and survival are not extensively published, the available information indicates that this compound has potent therapeutic effects against BTK-positive tumors in vivo.[4]

Detailed Experimental Protocols

The following are generalized protocols for the key assays used in the evaluation of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.

Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 48 hours.

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: For MTS assays, measure the absorbance at 490 nm. For MTT assays, add a solubilizing agent and then measure the absorbance at 570 nm.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-BTK, BTK, p-PLCγ2, PLCγ2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

BTK Kinase Assay (HTRF)

This biochemical assay measures the direct inhibitory effect of this compound on BTK enzymatic activity.

-

Reaction Setup: In a microplate, combine recombinant BTK enzyme with a kinase buffer.

-

Inhibitor Addition: Add serial dilutions of this compound or a vehicle control.

-

Reaction Initiation: Initiate the kinase reaction by adding a substrate (e.g., a biotinylated peptide) and ATP.

-

Incubation: Allow the reaction to proceed for a defined period at room temperature.

-

Detection: Stop the reaction and add detection reagents (e.g., a europium-labeled anti-phospho-antibody and streptavidin-XL665) to measure the level of substrate phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat JeKo-1 cells with this compound for the desired time.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

-

Cell Plating: Plate a low density of NALM-6 cells in a semi-solid medium, such as methylcellulose, containing different concentrations of this compound.

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies in each dish.

-

Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the effect of this compound on clonogenic survival.

In Vivo Xenograft Model

This protocol outlines a general procedure for establishing and evaluating the efficacy of this compound in a mantle cell lymphoma xenograft model.

-

Cell Line: Use a human mantle cell lymphoma cell line such as JeKo-1.

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

-

Tumor Implantation: Subcutaneously inject approximately 1 x 10⁷ JeKo-1 cells mixed with Matrigel into the flank of each mouse.[5]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) and a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion and Future Directions

The early development of this compound has established it as a potent and selective non-covalent inhibitor of BTK with significant promise for the treatment of B-cell malignancies. Its ability to inhibit both wild-type and ibrutinib-resistant BTK addresses a critical unmet need in the clinical management of these diseases. The in vitro data clearly demonstrate its on-target activity, leading to the inhibition of key pro-survival signaling pathways and the induction of apoptosis and cell cycle arrest in malignant B-cells.

Further preclinical development should focus on more extensive in vivo studies to establish a comprehensive pharmacokinetic and pharmacodynamic profile, as well as to determine the optimal dosing and schedule for maximum efficacy with minimal toxicity. Combination studies with other targeted agents or standard chemotherapy could also unveil synergistic anti-tumor effects. The detailed methodologies and consolidated data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the continued investigation and potential clinical translation of this compound and other next-generation non-covalent BTK inhibitors.

References

- 1. Characterization of a mantle cell lymphoma cell line resistant to the Chk1 inhibitor PF-00477736 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. A non‐covalent inhibitor XMU‐MP‐3 overrides ibrutinib‐resistant BtkC481S mutation in B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. insights.inotiv.com [insights.inotiv.com]

Unraveling the Kinase Selectivity Profile of Xmu-MP-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of Xmu-MP-3, a potent, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Understanding the precise interactions of a kinase inhibitor with its intended target and potential off-targets is critical for advancing drug development, predicting therapeutic efficacy, and anticipating potential side effects. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental frameworks.

Executive Summary

This compound has been identified as a highly potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling.[1] It demonstrates significant inhibitory activity against both wild-type BTK and the clinically relevant ibrutinib-resistant C481S mutant, highlighting its therapeutic potential in B-cell malignancies.[1] Its selectivity was primarily established through cellular assays profiling the inhibitor against a panel of cancer-driving kinases, where it showed pronounced potency for BTK-dependent cells.[2] Biochemically, this compound potently inhibits BTK with an IC50 value of 10.7 nM.[3] This guide consolidates the key findings from preclinical studies to provide a comprehensive overview of this compound's selectivity.

Kinase Selectivity Profile: Quantitative Data

The primary method for evaluating the selectivity of this compound involved assessing its anti-proliferative effects on a panel of 30 different oncogenic protein tyrosine kinase-transformed Ba/F3 cell lines.[2] The Ba/F3 cell system is a valuable tool in kinase drug discovery; these murine pro-B cells are dependent on interleukin-3 (IL-3) for survival, but upon stable transfection with an active oncogenic kinase, they become IL-3 independent and instead rely on the signaling output of that specific kinase.[2][4] Therefore, the IC50 value of an inhibitor in a given Ba/F3 transformed line is a reliable surrogate for its cellular potency and selectivity against that particular kinase.

The study by Fu Gui, et al. demonstrated that this compound exhibited the highest potency in BTK-transformed Ba/F3 cells, with an IC50 of 11.4 nM, indicating a high degree of selectivity.[2][3] The IC50 values against the full panel were reported in the supplementary data of the original publication, which could not be fully accessed for this review. The table below is structured to present this key selectivity data.

Table 1: Cellular Selectivity of this compound Against a Panel of Oncogenic Kinase-Transformed Ba/F3 Cells

| Kinase Target Expressed in Ba/F3 Cells | This compound IC50 (nM) | Reference |

| BTK | 11.4 | [3] |

| BTK (T474M Gatekeeper Mutant) | 2815 | [3] |

| Panel of 29 other oncogenic kinases | Data not available in search results. Originally reported in Table S2 of Fu Gui, et al., Br J Pharmacol. 2019 Dec;176(23):4491-4509. | [2] |

Core Signaling Pathway Inhibition

This compound exerts its pharmacological effect by directly inhibiting the kinase activity of BTK within the B-cell receptor (BCR) signaling pathway. This inhibition prevents the auto- and trans-phosphorylation of BTK at key activation residues (Y223 and Y551), effectively shutting down its catalytic function.[3] The downstream cascade is subsequently blocked, as evidenced by the reduced phosphorylation of key substrates and signaling nodes including Phospholipase C gamma 2 (PLCγ2), STAT3, STAT5, and NF-κB, and also affects the mTOR pathway mediator S6K.[3]

References

The Linchpin of B-Cell Genesis: A Technical Guide to Bruton's Tyrosine Kinase

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase indispensable for the development, maturation, and function of B lymphocytes. As a critical signaling node downstream of the B-cell receptor (BCR), its role is profound, and its absence leads to a severe primary immunodeficiency, X-linked agammaglobulinemia (XLA). This document provides an in-depth examination of BTK's central role in B-cell ontogeny, the intricacies of its signaling cascade, and its validation as a premier therapeutic target in oncology and autoimmunity. Detailed experimental protocols and quantitative data are presented to serve as a resource for the scientific community actively engaged in B-cell biology and drug discovery.

Introduction: The Discovery and Importance of BTK

In 1952, Dr. Ogden Bruton described a case of a young boy with recurrent bacterial infections and a striking absence of the gamma globulin fraction in his serum. This condition, now known as X-linked agammaglobulinemia (XLA), was the first primary immunodeficiency to be described.[1][2] It took four decades to identify the genetic basis of XLA, which was traced to mutations in the gene encoding a cytoplasmic protein tyrosine kinase, subsequently named Bruton's tyrosine kinase.[1][3]

BTK is a member of the Tec family of kinases and is a crucial signaling molecule for B-cell development and function.[4][5][6] Its expression is primarily found in B cells and myeloid cells, but not T lymphocytes or plasma cells.[7] The profound impact of BTK loss-of-function mutations, which cause a near-complete arrest of B-cell differentiation at the pre-B cell stage, underscores its non-redundant and critical role in humoral immunity.[8][9] This singular importance in B-cell survival and proliferation has made BTK an exceptionally attractive therapeutic target for B-cell malignancies and autoimmune disorders.[1][10][11]

The Role of BTK in B-Cell Development

B-cell development is a highly regulated process that occurs primarily in the bone marrow, progressing through distinct stages characterized by the expression of specific cell surface markers. BTK is essential for the transition between several of these key stages.

-

Pro-B to Pre-B Cell Transition: The major developmental block in individuals with XLA occurs during the transition from pro-B cells to pre-B cells.[9] BTK is critical for signaling from the pre-B cell receptor (pre-BCR). This signaling cascade is necessary for the proliferation and differentiation of pre-B cells, ensuring the successful rearrangement of the immunoglobulin heavy chain.[12]

-

Immature B-Cell Survival: Following successful light chain rearrangement, BTK-mediated BCR signaling is required for the survival of immature B cells in the bone marrow.[8] This checkpoint ensures that only B cells with a functional, non-autoreactive receptor are allowed to mature and egress to the periphery.

-

Peripheral B-Cell Maturation and Function: In the periphery, BTK continues to play a role in signaling pathways that control follicular entry, maturation into follicular B cells, and differentiation into antibody-producing plasma cells.[8] It integrates signals from the BCR and other receptors, such as chemokine receptors, to control B-cell proliferation, survival, and trafficking.[1][13]

The logical progression of B-cell development and the critical checkpoint governed by BTK is visualized below.

The BTK Signaling Cascade

BTK functions as a critical transducer of signals originating from the B-cell receptor. Antigen binding to the BCR initiates a phosphorylation cascade that leads to B-cell activation, proliferation, and differentiation.[5][7]

The key steps are:

-

BCR Engagement: Upon antigen binding, the BCR aggregates, leading to the activation of Src-family kinases like LYN and SYK.[7][14]

-

BTK Recruitment and Activation: Activated SYK phosphorylates adaptor proteins, creating docking sites for BTK's Pleckstrin Homology (PH) domain at the plasma membrane. This colocalization allows Src-family kinases to phosphorylate BTK at position Y551, which promotes its catalytic activity.[12]

-

Downstream Signal Transduction: Activated BTK then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[7]

-

Second Messenger Generation: Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Response: IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events culminate in the activation of downstream transcription factors, most notably Nuclear Factor-κB (NF-κB), which regulates the expression of genes critical for B-cell survival and proliferation.[7][15]

The following diagram illustrates the core BTK signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to BTK function and inhibition.

Table 1: Specific Activity of Human BTK Enzyme

| Parameter | Value | Reference |

|---|---|---|

| Specific Activity (ADP-Glo Assay) | 41 nmol/min/mg | [16] |

| Specific Activity (Radiometric Assay) | 49 nmol/min/mg | [16] |

Data represents the rate of ADP or phosphate incorporation, indicative of kinase catalytic activity under specified assay conditions.

Table 2: IC50 Values of Selected BTK Inhibitors

| Inhibitor | Type | Target | IC50 (nM) | Disease Context |

|---|---|---|---|---|

| Ibrutinib | Covalent, Irreversible | BTK Cys-481 | 0.5 | B-cell malignancies |

| Acalabrutinib | Covalent, Irreversible | BTK Cys-481 | 3 | B-cell malignancies |

| Zanubrutinib | Covalent, Irreversible | BTK Cys-481 | <1 | B-cell malignancies |

| Pirtobrutinib | Non-covalent, Reversible | BTK (wild-type and C481S) | 3.3 | B-cell malignancies |

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological target in vitro. These values can vary based on assay conditions. Data compiled from multiple sources for illustrative purposes.[10][17][18]

Experimental Protocols

In Vitro BTK Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to measure the enzymatic activity of purified BTK and to assess the potency of inhibitory compounds. The assay quantifies the amount of ADP produced during the kinase reaction.[16][19][20]

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 2mM MnCl₂, 0.1mg/ml BSA, 50μM DTT.

-

Enzyme Preparation: Dilute recombinant active BTK protein in Kinase Buffer to the desired concentration (e.g., 3 ng/reaction).

-

Substrate/ATP Mix: Prepare a solution containing the BTK substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP (e.g., 10 μM) in Kinase Buffer.

-

Test Compound: Prepare serial dilutions of the inhibitor in Kinase Buffer containing DMSO (final DMSO concentration ≤1%).

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the test compound or vehicle control (DMSO).

-

Add 2 µl of the diluted BTK enzyme.

-

Incubate at room temperature for 20-30 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding 2 µl of the Substrate/ATP mix.

-

Incubate at room temperature for 30-60 minutes.

-

-

Signal Detection:

-

Terminate the reaction and deplete remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to vehicle controls.

-

Determine IC50 values by fitting the data to a four-parameter logistic curve.

-

The workflow for this assay is depicted below.

References

- 1. Bruton's Tyrosine Kinase: From X-Linked Agammaglobulinemia Toward Targeted Therapy for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-linked agammaglobulinemia - Wikipedia [en.wikipedia.org]

- 3. X-linked agammaglobulinemia (XLA): a genetic tyrosine kinase (Btk) disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Role of Bruton's tyrosine kinase in B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. mdpi.com [mdpi.com]

- 11. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Function of Bruton's tyrosine kinase during B cell development is partially independent of its catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Btk function in B cell development and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 17. BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 3.2. BTK Kinase Assay [bio-protocol.org]

- 20. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for Xmu-MP-3 in B-cell Lymphoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmu-MP-3 is a potent small molecule inhibitor with dual activity, primarily recognized as a non-covalent Bruton's tyrosine kinase (BTK) inhibitor and an inhibitor of the Hippo pathway kinases, MST1 and MST2.[1][2] In the context of B-cell malignancies, its function as a BTK inhibitor is of significant interest. BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell development, proliferation, and survival.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell lymphomas, making BTK a key therapeutic target.[1] this compound has demonstrated efficacy in inhibiting the proliferation of various B-cell lymphoma cell lines and has the potential to overcome resistance to other BTK inhibitors like ibrutinib.[1]

These application notes provide a comprehensive protocol for the utilization of this compound in B-cell lymphoma cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

In B-cell lymphoma, this compound exerts its anti-proliferative and pro-apoptotic effects primarily through the inhibition of the BTK signaling pathway.[1] Upon binding to BTK, this compound suppresses its kinase activity, preventing the auto- and trans-phosphorylation of key tyrosine residues (Y223 and Y551).[1] This inhibition leads to a cascade of downstream effects, including the blockage of Phospholipase C gamma 2 (PLCγ2) phosphorylation at sites Y759 and Y1217.[1] The inactivation of PLCγ2 disrupts downstream signaling, affecting key transcription factors and pathways crucial for B-cell lymphoma cell survival and proliferation, such as STAT3, STAT5, NF-κB, and the mTOR pathway.[1]

Caption: BTK Signaling Pathway Inhibition by this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in B-cell Lymphoma Cell Lines

| Cell Line | Type of B-cell Malignancy | IC50 (nM) | Reference |

| JeKo-1 | Mantle Cell Lymphoma | 326.6 | [1] |

| Ramos | Burkitt's Lymphoma | 685.6 | [1] |

| NALM-6 | B-cell Precursor Leukemia | 1065 | [1] |

| BTK-transformed Ba/F3 | Pro-B cell line | 11.4 | [1] |

Experimental Protocols

Caption: General Experimental Workflow for this compound Treatment.

Cell Culture

-

Cell Lines: JeKo-1, Ramos, and NALM-6 are recommended B-cell lymphoma cell lines for studying the effects of this compound.[1]

-

Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (e.g., MTT or XTT Assay)

-

Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

-

Treatment: After 24 hours of incubation, add 100 µL of medium containing various concentrations of this compound (e.g., a serial dilution from 10 µM to 1 nM) to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in approximately 70-80% confluency at the time of analysis.

-

Treatment: Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. This compound has been shown to induce significant apoptosis in JeKo-1 cells.[1]

Western Blot Analysis

-

Cell Lysis: After treating cells with this compound for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:

-

p-BTK (Y223, Y551) and total BTK

-

p-PLCγ2 (Y759, Y1217) and total PLCγ2

-

p-STAT3 (Y705) and total STAT3

-

p-STAT5 (Y694) and total STAT5

-

p-NF-κB (S536) and total NF-κB

-

Cleaved PARP and Cleaved Caspase-3 (for apoptosis)

-

β-actin or GAPDH (as a loading control)

-

-

Secondary Antibody and Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been observed to arrest JeKo-1 cells at the G2 phase.[1]

Conclusion

This compound is a valuable research tool for investigating the role of BTK signaling in B-cell lymphoma. The protocols outlined above provide a framework for characterizing the effects of this compound on cell viability, apoptosis, and cell cycle progression in relevant B-cell lymphoma cell lines. The provided signaling pathway diagram and quantitative data will aid researchers in designing experiments and interpreting results. As with any experimental work, it is recommended to optimize concentrations and incubation times for each specific cell line and assay.

References

Determining the optimal concentration of Xmu-MP-3 for in vitro assays.

Application Notes and Protocols for Researchers

Note on Compound Name: Initial searches indicate a potential discrepancy in the compound name. The vast majority of published research focuses on Xmu-MP-1 , a potent and selective inhibitor of MST1/2 kinases in the Hippo signaling pathway. In contrast, Xmu-MP-3 is identified as a Bruton's tyrosine kinase (BTK) inhibitor. This document will focus on Xmu-MP-1, assuming it is the compound of interest for in vitro assays related to the Hippo pathway.

Introduction

Xmu-MP-1 is a highly selective and reversible inhibitor of Mammalian STE20-like kinases 1 and 2 (MST1/2), key components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, Xmu-MP-1 promotes the activation and nuclear translocation of the downstream effector Yes-associated protein (YAP), leading to increased cell proliferation and survival.[1][2][4] These characteristics make Xmu-MP-1 a valuable tool for studying tissue repair, regeneration, and cancer biology. Determining the optimal concentration of Xmu-MP-1 is critical for achieving desired biological effects while minimizing off-target effects and cytotoxicity in in vitro assays.

Data Presentation: Optimal Concentrations of Xmu-MP-1 in In Vitro Assays

The effective concentration of Xmu-MP-1 can vary depending on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes previously reported concentrations and their observed effects.

| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |

| HepG2 (Human liver carcinoma) | Western Blot (p-MOB1, p-LATS1/2, p-YAP) | 0.1 - 10 µM | Not Specified | Dose-dependent reduction in phosphorylation.[2][3][4] |

| HepG2 | RT-qPCR (CTGF, CYR61) | 1 µM or 3 µM | 6 hours | Upregulation of YAP target genes.[2] |

| HepG2 | Confocal Microscopy (YAP nuclear translocation) | 3 µM | 4 - 8 hours | Increased YAP nuclear localization.[4] |

| INS-1 (Rat insulinoma) | Western Blot (p-LATS1, p-MOB1) | 1 - 5 µM | Not Specified | Reduction in LATS1 and MOB1 phosphorylation.[1] |

| INS-1 | MTT Assay (Cell Viability) | 3 µM and 5 µM | 24 hours | Reduction in cell survival, indicating potential toxicity at higher doses.[1] |

| Neonatal Rat Cardiomyocytes (NRCM) | Hypertrophy Assay | 3 µM and 5 µM | 72 hours | Attenuation of phenylephrine-induced hypertrophy.[5] |

| Neonatal Rat Cardiomyocytes (NRCM) | Apoptosis Assay (TUNEL) | 1 - 5 µM | 4 hours (with H₂O₂) | Significant reduction in apoptosis.[5] |

| Hematopoietic Cancer Cell Lines (Namalwa, Raji, Ramos, Jurkat, Daudi) | Cell Viability Assay | 1.20 - 2.7 µM (EC50) | 72 hours | Inhibition of cell growth.[6] |

| Namalwa (Burkitt's lymphoma) | Caspase 3/7 Assay | 0.3 - 2.5 µM | 48 hours | Concentration-dependent increase in caspase activity.[6] |

IC50 Values for Kinase Inhibition (Cell-Free Assays):

| Kinase | IC50 |

| MST1 | 71.1 ± 12.9 nM[2][7] |

| MST2 | 38.1 ± 6.9 nM[2][7] |

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of Xmu-MP-1 on a given cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Xmu-MP-1 stock solution (e.g., 10 mM in DMSO)[8]

-

96-well microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[5]

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

-

Prepare serial dilutions of Xmu-MP-1 in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 10 µM).[2] Include a vehicle control (DMSO) at the same final concentration as the highest Xmu-MP-1 treatment.

-

Remove the old medium from the cells and add 100 µL of the prepared Xmu-MP-1 dilutions or control medium to the respective wells.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[6]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Hippo Pathway Phosphorylation

This protocol is for assessing the inhibitory effect of Xmu-MP-1 on the phosphorylation of key Hippo pathway proteins.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Xmu-MP-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MOB1, anti-MOB1, anti-p-LATS1, anti-LATS1, anti-p-YAP, anti-YAP, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to grow to a suitable confluency (e.g., 70-80%).

-

Treat cells with various concentrations of Xmu-MP-1 (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 4-24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory activity of Xmu-MP-1 on MST1 or MST2 kinase activity.

Materials:

-

Recombinant active MST1 or MST2 kinase

-

Kinase substrate (e.g., recombinant MOB1a)[8]

-

Kinase assay buffer[10]

-

ATP

-

Xmu-MP-1

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plate

Procedure:

-

Prepare dilutions of Xmu-MP-1 in kinase assay buffer.

-

In a 384-well plate, add the recombinant kinase, the kinase substrate, and the Xmu-MP-1 dilution (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[8]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Calculate the percentage of inhibition for each Xmu-MP-1 concentration and determine the IC50 value.

Mandatory Visualizations

Caption: The Hippo Signaling Pathway and the inhibitory action of Xmu-MP-1 on MST1/2.

Caption: Experimental workflow for determining cell viability using an MTT assay.

References

- 1. Treatment with Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor XMU-MP-1 Improves Glucose Tolerance in Streptozotocin-Induced Diabetes Mice [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. XMU-MP-1 | Hippo pathway | TargetMol [targetmol.com]

- 9. dojindo.com [dojindo.com]

- 10. promega.de [promega.de]

Application Notes and Protocols for Cell Viability Assay with Xmu-MP-3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell viability assays using Xmu-MP-3, a potent and selective dual inhibitor of Bruton's tyrosine kinase (BTK) and mammalian sterile 20-like kinases 1/2 (MST1/2). This document includes an overview of the mechanism of action, detailed experimental protocols for common viability assays, and data presentation guidelines.

Introduction to this compound

This compound is a small molecule inhibitor that has garnered significant interest in cancer research and regenerative medicine. Its dual inhibitory action on BTK and the Hippo signaling pathway effector kinases MST1/2 makes it a valuable tool for studying a range of cellular processes, including proliferation, apoptosis, and cell fate determination.

Mechanism of Action:

-

BTK Inhibition: this compound inhibits the activity of Bruton's tyrosine kinase, a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK can disrupt B-cell proliferation and survival, making it a target for B-cell malignancies.

-

MST1/2 Inhibition: By inhibiting MST1/2, this compound blocks the canonical Hippo signaling pathway. This leads to the activation and nuclear translocation of the transcriptional co-activators YAP and TAZ, which promote cell proliferation and inhibit apoptosis.

Data Presentation